

alternative methods to the Ostwald process for nitric acid production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitric acid*

Cat. No.: *B089290*

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An in-depth analysis of prevailing alternative methodologies to the Ostwald process for the synthesis of **nitric acid** is presented, tailored for researchers, scientists, and professionals in the field of drug development. This guide provides a comparative assessment of these emergent technologies, supported by experimental data, detailed protocols, and visual representations of the underlying processes.

Comparison of Alternative Nitric Acid Production Methods

The landscape of **nitric acid** production is evolving, with several innovative methods challenging the long-standing dominance of the Ostwald process. These alternatives are primarily driven by the need for more sustainable, decentralized, and energy-efficient manufacturing routes. The following sections detail the operational parameters and performance metrics of the most promising alternatives: the Birkeland-Eyde process (as a historical and foundational plasma process), modern plasma-based synthesis, and electrochemical synthesis.

Quantitative Performance Metrics

A summary of the key performance indicators for each alternative method is provided in the table below, offering a direct comparison of their efficiencies and operational outputs.

Parameter	Birkeland-Eyde Process	Plasma-Based Synthesis	Electrochemical Synthesis	Ostwald Process (for reference)
Primary Feedstocks	Air, Water, Electricity	Air, Water, Electricity	Air, Water, Electricity	Ammonia, Air, Water
Energy Consumption	~15 MWh/ton HNO ₃ (~54 GJ/ton)[1]	1.8 - 30.2 MJ/mol NO _x [2]	Catalyst Dependent	~2.5-3.5 MWh/ton HNO ₃ (from NH ₃)
Nitric Oxide (NO) Yield	Up to 4-5% in processed air[1]	Varies with plasma type	Not directly applicable	High conversion of NH ₃ to NO
Nitric Acid Concentration	40-50%[1]	28.6% (in a pilot plant)[3]	Dependent on experimental setup	Typically 55-68%
Faradaic Efficiency	Not applicable	Not applicable	~1.23% (Pt foil) to 11.34% (Pd-MXene)[4][5]	Not applicable
Operating Temperature	>3000°C (in arc)[1]	Varies (e.g., non-thermal plasma is near room temp.)	Ambient temperature	850-950°C (ammonia oxidation)
Operating Pressure	Atmospheric	Atmospheric to slightly elevated	Atmospheric	4-10 atm
Catalyst	None	Can be used (e.g., platinum)[2]	Required (e.g., Pt, Ru/TiO ₂ , MnPc)[4][6]	Platinum-rhodium gauze

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of these **nitric acid** synthesis methods. Below are outlines of typical experimental setups and procedures for each alternative process.

Birkeland-Eyde Process

The historical Birkeland-Eyde process, while largely obsolete due to its high energy consumption, provides a foundational understanding of plasma-based nitrogen fixation.

Experimental Setup:

- Reactor: An electric arc furnace consisting of two coaxial, water-cooled copper electrodes. A strong magnetic field is applied to spread the arc into a thin disc.
- Gas Feed: Dry, CO₂-free air is passed through the electric arc.
- Cooling System: A heat exchanger to rapidly cool the nitric oxide (NO) gas exiting the furnace.
- Oxidation Chamber: A vessel where the cooled NO gas reacts with excess oxygen to form nitrogen dioxide (NO₂).
- Absorption Towers: A series of packed columns where NO₂ is dissolved in water to form **nitric acid (HNO₃)**.

Protocol:

- An alternating current is applied to the copper electrodes to generate a stable electric arc.
- A controlled flow of pre-treated air is introduced into the arc, where the high temperature (~3000°C) facilitates the reaction of nitrogen and oxygen to form nitric oxide.
- The hot NO gas is immediately passed through a heat exchanger to cool it down, preventing its decomposition back to N₂ and O₂.
- The cooled NO gas is then directed to an oxidation chamber where it combines with oxygen from the air to produce nitrogen dioxide.
- The resulting NO₂ gas is bubbled through a series of absorption towers containing water, leading to the formation of **nitric acid**. The concentration of the acid increases as it moves through the series of towers.

Plasma-Based Nitric Acid Synthesis

Modern plasma-based methods are significantly more energy-efficient than the Birkeland-Eyde process and can be categorized by the type of plasma generated (e.g., non-thermal, microwave, gliding arc).

Experimental Setup:

- **Plasma Reactor:** The design varies depending on the plasma type. For example, a dielectric barrier discharge (DBD) reactor consists of two electrodes separated by a dielectric material. A microwave plasma reactor uses a magnetron to generate microwaves that energize the gas.
- **Gas Feed:** A controlled mixture of nitrogen and oxygen (or simply air) is fed into the reactor.
- **Power Supply:** A high-voltage power source appropriate for the type of plasma being generated.
- **Absorption System:** A vessel containing water or an aqueous solution to capture the nitrogen oxides (NO_x) produced in the plasma and convert them to **nitric acid**.
- **Analytical Instruments:** Equipment to measure the concentration of NO_x in the gas phase (e.g., chemiluminescence analyzer) and the concentration of nitrate/nitrite in the liquid phase (e.g., ion chromatography, UV-vis spectrophotometry).

Protocol:

- The plasma reactor is purged with the feed gas (air or N_2/O_2 mixture).
- The power supply is turned on to generate a stable plasma discharge.
- The feed gas flows through the plasma, where energetic electrons dissociate and ionize nitrogen and oxygen molecules, leading to the formation of various reactive nitrogen and oxygen species and ultimately nitrogen oxides.
- The gas exiting the reactor, containing NO_x , is bubbled through the absorption solution.

- The concentration of **nitric acid** in the solution is determined using analytical techniques such as acid-base titration or ion chromatography.
- The energy consumption is calculated by dividing the power input to the plasma by the amount of **nitric acid** produced.

Electrochemical Nitric Acid Synthesis

Electrochemical methods offer a pathway for decentralized and sustainable **nitric acid** production, particularly when powered by renewable energy sources.

Experimental Setup:

- **Electrochemical Cell:** Typically an H-type cell with two compartments separated by a proton exchange membrane (e.g., Nafion).
- **Electrodes:** A three-electrode setup is used, consisting of a working electrode (where nitrogen oxidation occurs), a counter electrode, and a reference electrode (e.g., Ag/AgCl). The working electrode is often a catalyst-coated gas diffusion electrode to facilitate the nitrogen gas-liquid-solid interface.
- **Electrolyte:** An aqueous electrolyte, such as a dilute acid or a salt solution (e.g., 0.1 M K_2SO_4).
- **Gas Supply:** A source of high-purity nitrogen gas is bubbled over the working electrode.
- **Potentiostat:** An instrument to control the electrical potential of the working electrode and measure the resulting current.
- **Analytical Instruments:** Ion chromatograph or a UV-vis spectrophotometer with Griess reagent to quantify the nitrate and nitrite concentrations in the electrolyte.

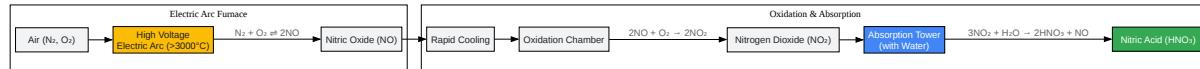
Protocol:

- The electrochemical cell is assembled with the electrodes and filled with the electrolyte.
- The electrolyte is purged with nitrogen gas for a period (e.g., 30 minutes) to ensure saturation.

- A constant potential is applied to the working electrode using the potentiostat, and the current is recorded over time.
- During the electrolysis, nitrogen gas is continuously supplied to the working electrode.
- At the end of the experiment, a sample of the electrolyte is taken and analyzed to determine the concentration of the produced nitrate and nitrite.
- The Faradaic efficiency is calculated as the ratio of the charge used to produce **nitric acid** to the total charge passed through the cell.

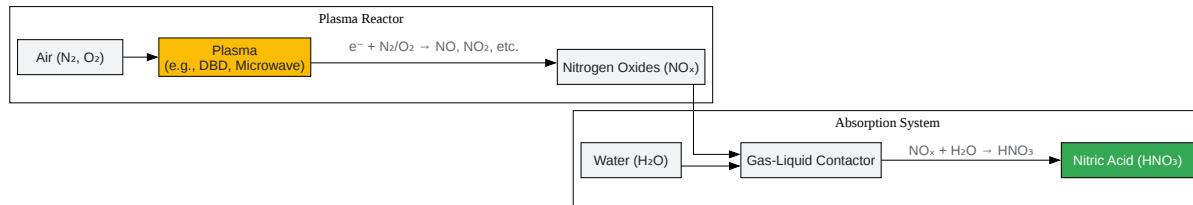
Process Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows and key reaction pathways of the described alternative **nitric acid** production methods.



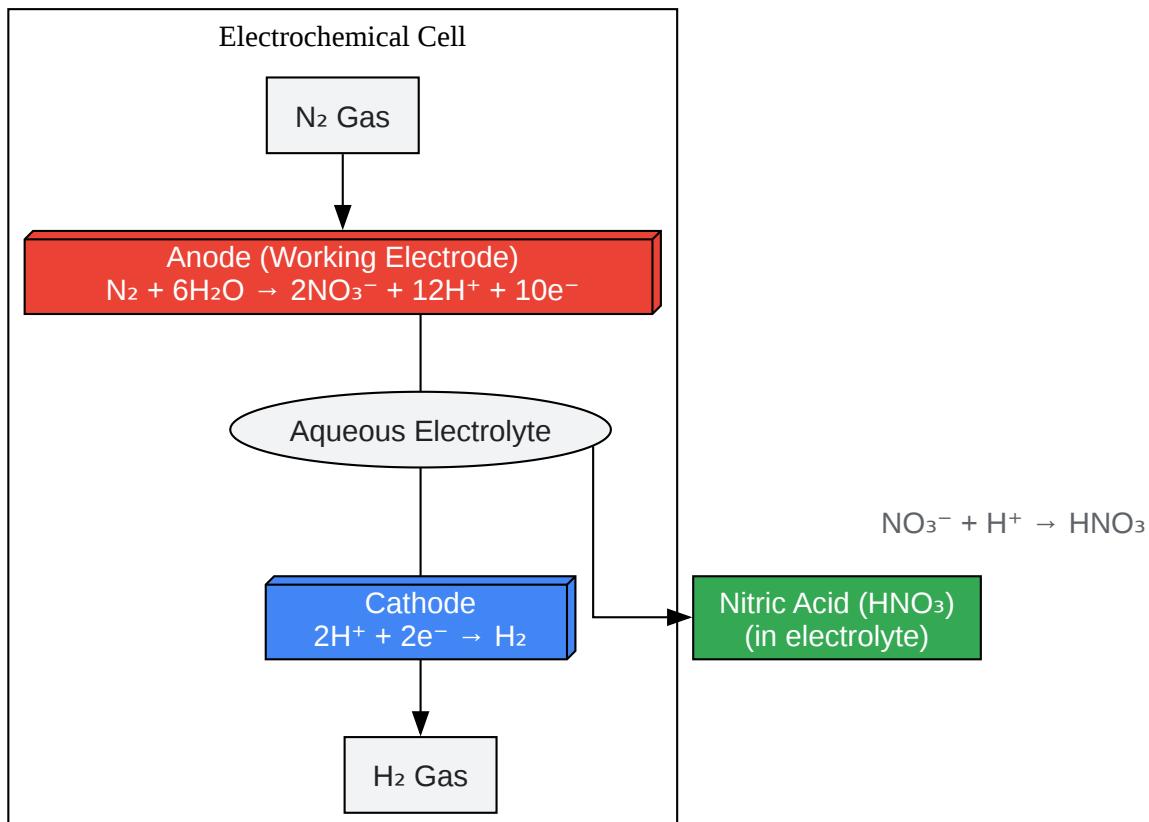
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Caption: Workflow of the Birkeland-Eyde process for **nitric acid** production.



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Caption: Generalized workflow for plasma-based **nitric acid** synthesis.



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Caption: Key reactions in the electrochemical synthesis of **nitric acid**.

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- To cite this document: BenchChem. [alternative methods to the Ostwald process for nitric acid production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089290#alternative-methods-to-the-ostwald-process-for-nitric-acid-production>]

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